N-benzyl-3-hydroxy-4-iodobenzamide
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Overview
Description
N-benzyl-3-hydroxy-4-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to the nitrogen atom, a hydroxyl group at the third position, and an iodine atom at the fourth position of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-hydroxy-4-iodobenzamide typically involves the iodination of a benzamide precursor followed by benzylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the benzamide ring. The hydroxyl group can be introduced through a hydroxylation reaction using appropriate reagents and conditions. Benzylation is then carried out using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-hydroxy-4-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a deiodinated benzamide.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-benzyl-3-hydroxy-4-iodobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-3-hydroxy-4-iodobenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-hydroxy-4-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.
N-benzyl-3-hydroxy-4-bromobenzamide: Similar structure but with a bromine atom instead of iodine.
N-benzyl-3-hydroxy-4-fluorobenzamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
N-benzyl-3-hydroxy-4-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and different reactivity compared to its halogenated analogs
Properties
IUPAC Name |
N-benzyl-3-hydroxy-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c15-12-7-6-11(8-13(12)17)14(18)16-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIAGFAEHKBMPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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